molecular formula C18H14N2O B11851086 4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Cat. No.: B11851086
M. Wt: 274.3 g/mol
InChI Key: GKAXTVNUHSGHTR-UHFFFAOYSA-N
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Description

4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both a quinoline and an oxazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the quinoline moiety imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of a base to form the oxazole ring. The quinoline moiety can be introduced through a subsequent reaction with 8-aminoquinoline. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding. These interactions can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities but lacking the oxazole ring.

    Oxazole: Another simpler structure that lacks the quinoline moiety.

    4-Phenylquinoline: Similar in structure but without the oxazole ring.

Uniqueness

4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is unique due to the combination of the quinoline and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

4-phenyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)16-12-21-18(20-16)15-10-4-8-14-9-5-11-19-17(14)15/h1-11,16H,12H2

InChI Key

GKAXTVNUHSGHTR-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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